molecular formula C8H9ClO2 B3426949 4-Chloro-2-methoxybenzyl alcohol CAS No. 55685-75-1

4-Chloro-2-methoxybenzyl alcohol

Cat. No.: B3426949
CAS No.: 55685-75-1
M. Wt: 172.61 g/mol
InChI Key: AXXPZAITCCIOIA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methoxybenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-chloro-2-methoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)). The reaction typically takes place in an inert solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-chloro-2-methoxybenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often under elevated temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-chloro-2-methoxybenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO(_3)).

    Reduction: Further reduction can convert it to 4-chloro-2-methoxybenzylamine using reagents like lithium aluminum hydride (LiAlH(_4)).

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst or under specific conditions.

Common Reagents and Conditions

    Oxidation: PCC, CrO(_3), or potassium permanganate (KMnO(_4)) in solvents like dichloromethane (DCM) or acetone.

    Reduction: NaBH(_4) or LiAlH(_4) in ethanol or THF.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)).

Major Products

    Oxidation: 4-Chloro-2-methoxybenzaldehyde.

    Reduction: 4-Chloro-2-methoxybenzylamine.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methoxybenzyl alcohol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and fragrances.

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxybenzyl alcohol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The methoxy and chloro substituents can influence the compound’s binding affinity and specificity towards molecular targets, affecting pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl alcohol: Lacks the methoxy group, which can affect its reactivity and applications.

    2-Methoxybenzyl alcohol: Lacks the chlorine atom, leading to different chemical properties and uses.

    4-Methoxybenzyl alcohol: Substituted with a methoxy group at the 4-position instead of the 2-position, altering its chemical behavior.

Uniqueness

4-Chloro-2-methoxybenzyl alcohol is unique due to the presence of both chlorine and methoxy substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-chloro-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXPZAITCCIOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55685-75-1
Record name 4 Chloro-2-methoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-methoxybenzyl alcohol
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